molecular formula C12H12FN5OS B2763139 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097883-56-0

1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2763139
CAS No.: 2097883-56-0
M. Wt: 293.32
InChI Key: YMCAQASQJDYZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct pharmacophores: a 3-fluoropyridine-4-carbonyl group and a 1,2,5-thiadiazol-3-yl moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and transporters . Although direct biological data for this compound are unavailable in the provided evidence, structurally analogous piperazine derivatives exhibit diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and CNS modulation .

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5OS/c13-10-7-14-2-1-9(10)12(19)18-5-3-17(4-6-18)11-8-15-20-16-11/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCAQASQJDYZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Fluoropyridine Intermediate:

    • Starting with 3-fluoropyridine, the compound undergoes a carbonylation reaction to introduce the carbonyl group at the 4-position.
    • Reagents: Carbon monoxide (CO), a suitable catalyst (e.g., palladium-based), and a base (e.g., triethylamine).
    • Conditions: Elevated temperature and pressure in a sealed reactor.
  • Synthesis of the Thiadiazole Intermediate:

    • The thiadiazole ring is typically synthesized from thiosemicarbazide and a suitable dihalide.
    • Reagents: Thiosemicarbazide, dihalide (e.g., dichloromethane), and a base (e.g., sodium hydroxide).
    • Conditions: Reflux in an appropriate solvent (e.g., ethanol).
  • Coupling Reaction:

    • The final step involves coupling the fluoropyridine intermediate with the thiadiazole intermediate using a piperazine linker.
    • Reagents: Piperazine, coupling agents (e.g., EDCI, HOBt), and a base (e.g., DIPEA).
    • Conditions: Room temperature to moderate heating in a suitable solvent (e.g., dichloromethane).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized at the piperazine ring or the thiadiazole moiety.

    • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Conditions: Mild to moderate temperatures in aqueous or organic solvents.
  • Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring.

    • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
    • Conditions: Low temperatures in anhydrous solvents.
  • Substitution: The fluorine atom on the pyridine ring can be substituted with various nucleophiles.

    • Reagents: Nucleophiles such as amines, thiols, or alkoxides.
    • Conditions: Room temperature to moderate heating in polar aprotic solvents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low temperatures.

    Substitution: Amines, thiols, alkoxides; polar aprotic solvents; room temperature to moderate heating.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine or thiadiazole rings.

    Reduction: Reduced forms of the carbonyl group or thiadiazole ring.

    Substitution: Substituted derivatives of the pyridine ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the 1,2,5-thiadiazole scaffold can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Properties

The potential of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine as an anticancer agent has been explored through various studies. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds containing the thiadiazole structure have shown efficacy against breast cancer cell lines by inhibiting cell proliferation and promoting programmed cell death .

Anti-inflammatory Effects

Compounds with the thiadiazole moiety have demonstrated anti-inflammatory activities in preclinical studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

Neuroprotective Effects

Recent studies suggest that some derivatives of this compound may possess neuroprotective properties. They could potentially be developed into treatments for neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluated the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, indicating their potential as new antimicrobial agents .
  • Case Study 2: Cancer Cell Line Testing
    In vitro testing on breast cancer cell lines revealed that a specific derivative of the compound induced apoptosis through the activation of caspase pathways. This study supports further investigation into its use as an anticancer therapy .

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application:

    Molecular Targets: The compound may interact with various biological targets, including enzymes, receptors, and nucleic acids.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its dual substitution pattern. Below is a comparative analysis with key analogues:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Evidence ID
1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (Target) 3-Fluoropyridine-4-carbonyl, 1,2,5-thiadiazol-3-yl C₁₂H₁₀FN₅OS (inferred) ~277.07 (calculated) Fluorine enhances electronegativity; thiadiazole improves metabolic stability. N/A
1-(Pyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Pyridine-4-carbonyl (non-fluorinated), 1,2,5-thiadiazol-3-yl Not explicitly provided Lacks fluorine, potentially reducing target affinity.
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propylpiperazine 4-Chloro-1,2,5-thiadiazol-3-yl, propyl C₉H₁₅ClN₄S 246.76 Chlorine substitution may increase lipophilicity.
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine 2,3-Dichlorophenyl, 2-fluoropyridine-3-carbonyl C₁₇H₁₃Cl₂FN₃O ~388.67 (calculated) Dual halogenation likely enhances receptor selectivity.
1-(Pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Pyridine-3-carbonyl, 5-(trifluoromethyl)pyridin-2-yl C₁₆H₁₅F₃N₄O 336.32 Trifluoromethyl group improves bioavailability and CNS penetration.

Functional and Pharmacological Comparisons

  • Fluorine vs. Chlorine Substituents : Fluorine’s electronegativity and small atomic radius favor hydrogen bonding and hydrophobic interactions in target binding, as seen in kinase inhibitors . Chlorine, being bulkier and more lipophilic, may enhance membrane permeability but reduce specificity .
  • Thiadiazole vs. Pyridine/Triazole Cores : Thiadiazoles (as in the target compound) exhibit higher aromaticity and metabolic resistance compared to pyridine or triazole derivatives, which are prone to oxidation .
  • Dual-Aromatic Substitution : Compounds like the target and 1-(2,3-dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine leverage dual aromatic substitutions for multitarget engagement, a strategy common in antipsychotics and anticonvulsants .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be moderate (~2.5–3.0), balancing solubility and membrane permeability. Analogues with trifluoromethyl groups (e.g., ) show higher LogP values (~3.5), favoring blood-brain barrier penetration.

Biological Activity

1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure combines a piperazine ring with a thiadiazole moiety and a fluorinated pyridine, suggesting diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The chemical structure of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be represented as follows:

C12H12FN5S\text{C}_{12}\text{H}_{12}\text{F}\text{N}_5\text{S}

This compound features:

  • A piperazine ring, which is known for its versatility in drug design.
  • A thiadiazole group that contributes to its biological activity.
  • A fluorinated pyridine , which can enhance lipophilicity and biological interactions.

Synthesis

The synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step reactions starting from commercially available precursors. The process often includes:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Incorporation of the fluorinated pyridine through carbonylation or similar methodologies.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit notable antimicrobial properties. For instance, compounds containing the thiadiazole structure have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 32.6 μg/mL, outperforming standard antibiotics like itraconazole .

Anticancer Properties

Thiadiazole derivatives are also explored for their anticancer potential. Studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The antiproliferative effects are often attributed to mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds derived from thiadiazoles have been investigated for their anti-inflammatory properties. Certain derivatives have shown promising results in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiadiazole derivatives, several compounds were synthesized and tested against common pathogens. The results indicated that some derivatives exhibited potent antibacterial activity with MIC values lower than those of conventional antibiotics .

Evaluation of Anticancer Activity

Another significant study focused on evaluating the anticancer activity of thiadiazole-based compounds against various cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .

Data Tables

Activity Compound MIC (μg/mL) Reference
Antimicrobial1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine32.6
AnticancerThiadiazole derivative X<50
Anti-inflammatoryThiadiazole derivative YIC50 = 25 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Formation of the piperazine core via nucleophilic substitution using 1,2,5-thiadiazole-3-amine and a fluoropyridine derivative.
  • Step 2 : Carbonyl coupling using reagents like benzoyl chloride derivatives under anhydrous conditions (e.g., DCM as solvent).
  • Catalysts : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate for click chemistry approaches, as seen in analogous triazole syntheses .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC for high-purity yields .
  • Critical Parameters : Monitor reaction progress via TLC, optimize temperature (ambient to 60°C), and adjust stoichiometry of electrophiles (e.g., 1.2 equiv. for azide derivatives) .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions on the piperazine and thiadiazole rings .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS, especially to distinguish fluoropyridine isomers .
  • HPLC : Quantify purity (>95%) using reverse-phase columns and UV detection at 254 nm .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Target Selection : Prioritize targets with known affinity for fluoropyridine (e.g., tyrosine kinases) or thiadiazole motifs (e.g., antimicrobial targets) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.
  • Validation : Compare docking scores with structurally similar compounds, such as 4-(4-fluoro-1,3-benzothiazol-2-yl)piperazine derivatives, to identify key binding residues .
  • Experimental Corroboration : Validate predictions via competitive binding assays (e.g., SPR or fluorescence polarization) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Approach :

  • Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays, cell line selection).
  • Structural Variants : Synthesize analogs (e.g., replacing 3-fluoropyridine with 2-fluoropyridine) to isolate activity contributions .
  • Purity Analysis : Cross-check impurities via LC-MS; trace solvents (e.g., DCM residues) may inhibit certain targets .
  • Meta-Analysis : Compare data with structurally related compounds, such as 1-(4-fluorobenzyl)piperazine derivatives, to identify trends .

Q. How does the compound’s fluoropyridine orientation influence its pharmacokinetic properties (e.g., metabolic stability or blood-brain barrier penetration)?

  • Experimental Design :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • LogP Measurement : Determine octanol-water partition coefficients to predict membrane permeability .
  • CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Silico Modeling : Use tools like SwissADME to compare with analogs (e.g., 1-(3,4-methylenedioxybenzyl)piperazine derivatives) .

Q. What synthetic modifications enhance the compound’s selectivity for a specific biological target?

  • Structure-Activity Relationship (SAR) Strategies :

  • Thiadiazole Modifications : Replace 1,2,5-thiadiazole with 1,3,4-thiadiazole to alter electronic properties and hydrogen bonding .
  • Fluorine Positioning : Compare 3-fluoropyridine vs. 4-fluoropyridine analogs to optimize steric and electronic interactions with target pockets .
  • Piperazine Substituents : Introduce sulfonyl or carbonyl groups (e.g., methanesulfonyl) to modulate solubility and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.